molecular formula C11H8N2Se B12807492 2-(2-Selenophenyl)-1H-benzimidazole CAS No. 59918-84-2

2-(2-Selenophenyl)-1H-benzimidazole

Cat. No.: B12807492
CAS No.: 59918-84-2
M. Wt: 247.17 g/mol
InChI Key: VPDDHKWMFCEDJP-UHFFFAOYSA-N
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Description

2-(2-Selenophenyl)-1H-benzimidazole is a benzimidazole derivative featuring a selenophenyl substituent at the 2-position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, and their bioactivity is highly dependent on substituent electronic and steric properties . The selenophenyl group introduces selenium, a chalcogen with redox-active and polarizable characteristics, which may enhance unique chemical and biological behaviors compared to sulfur- or oxygen-containing analogues.

Properties

CAS No.

59918-84-2

Molecular Formula

C11H8N2Se

Molecular Weight

247.17 g/mol

IUPAC Name

2-selenophen-2-yl-1H-benzimidazole

InChI

InChI=1S/C11H8N2Se/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13)

InChI Key

VPDDHKWMFCEDJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C[Se]3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Selenophenyl)-1H-benzimidazole typically involves the reaction of 2-selenophenylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2-(2-Selenophenyl)-1H-benzimidazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

General Reactivity of Benzimidazole Derivatives

Benzimidazole derivatives typically exhibit reactivity at three primary sites:

  • N1 nitrogen (alkylation, acylation)

  • C2 substituent (electrophilic substitution, coordination)

  • Aromatic ring (electrophilic substitution under acidic conditions)

For selenium-containing derivatives, the selenophenyl group introduces additional redox-active and coordination properties.

2.1. Alkylation at N1

Benzimidazoles undergo alkylation at the N1 position under basic conditions. For example, reactions with alkyl halides or dimethyl carbonate (DMC) in polar aprotic solvents (e.g., DMSO) yield N1-alkylated products .
Example:
2-(2-Selenophenyl)-1H-benzimidazole+R-XNa2CO3,DMSO2-(2-Selenophenyl)-1-R-benzimidazole\text{2-(2-Selenophenyl)-1H-benzimidazole} + \text{R-X} \xrightarrow{\text{Na}_2\text{CO}_3, \text{DMSO}} \text{2-(2-Selenophenyl)-1-R-benzimidazole}

2.2. Electrophilic Substitution at C4/C5/C6

Substituted benzimidazoles undergo electrophilic substitution (e.g., nitration, sulfonation) at the C5 position due to para-directing effects of the imidazole ring. Selenium’s electron-withdrawing nature may alter regioselectivity .

2.3.1. Oxidation/Reduction

The selenophenyl group is redox-active, potentially forming selenoxide (SeO-\text{SeO}-) or selenone (SeO2-\text{SeO}_2-) derivatives under oxidative conditions .
Example:
2-(2-Selenophenyl)-1H-benzimidazoleH2O22-(2-Selenophenyl)-1H-benzimidazole selenoxide\text{2-(2-Selenophenyl)-1H-benzimidazole} \xrightarrow{\text{H}_2\text{O}_2} \text{2-(2-Selenophenyl)-1H-benzimidazole selenoxide}

2.3.2. Metal Coordination

Selenium’s lone pairs enable coordination with transition metals (e.g., Pd, Pt), forming complexes useful in catalysis or materials science .

Research Gaps and Recommendations

  • Experimental validation of proposed reactions is required.

  • Stability studies under varying pH and temperature conditions.

  • Exploration of catalytic applications in cross-coupling reactions.

For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or conduct targeted synthetic studies.

Scientific Research Applications

2-(2-Selenophenyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and semiconductors.

Mechanism of Action

The mechanism of action of 2-(2-Selenophenyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The selenophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzimidazole core can interact with nucleic acids and proteins, modulating their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Antibacterial and Antifungal Activity
  • 2-(2-Hydroxyphenyl)-1H-benzimidazole exhibits broad-spectrum antibacterial and antifungal activity, attributed to its metal-chelating ability .
  • 2-(4-Methoxyphenyl)-1H-benzimidazole derivatives show enhanced activity against Pseudomonas aeruginosa (MIC₅₀ = 0.0156 µg/mL), outperforming reference drugs by 16-fold .
Antiparasitic and Antioxidant Activity
  • Nitrobenzyl-benzimidazole hybrids demonstrate significant antioxidant activity, with one compound inhibiting xanthine oxidase effectively .

Hypothesis for Selenophenyl Analogues: Selenium’s redox activity may enhance antioxidant or antiparasitic effects, similar to sulfur-containing compounds but with greater potency due to selenium’s higher polarizability.

Chemical Reactivity and Coordination Chemistry

  • 2-(2-Hydroxyphenyl)-1H-benzimidazole forms stable copper(II) complexes that react selectively with nitric oxide (NO), acting as fluorescent probes .
  • Sulfur-containing analogues (e.g., 2-(methylsulfanyl)-1H-benzimidazole) exhibit distinct reactivity in nucleophilic substitutions due to sulfur’s leaving-group ability .

Additionally, selenophenyl-benzimidazole metal complexes may exhibit unique catalytic or sensing properties.

Tabulated Comparison of Key Analogues

Substituent Synthesis Yield Key Biological/Chemical Properties References
2-Hydroxyphenyl Moderate Antibacterial, antifungal, NO sensing
4-Bromophenyl 81–88% High-yield synthesis
4-Methoxyphenyl >80% Enhanced antibacterial activity
2-Nitrophenyl Not reported Radical anion formation, redox activity
Pyridin-2-yl Not reported Antiparasitic, crystal structure studies

Biological Activity

2-(2-Selenophenyl)-1H-benzimidazole is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. The presence of selenium in its structure may enhance its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Several studies have highlighted the anticancer properties of benzimidazole derivatives, including 2-(2-Selenophenyl)-1H-benzimidazole. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that 2-(2-Selenophenyl)-1H-benzimidazole exhibited significant cytotoxic effects against human non-small cell lung cancer (NSCLC) cell lines such as HCC827 and NCI-H358, with IC50 values reported at approximately 6.26 μM and 6.48 μM respectively .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of oxidative stress and the activation of apoptotic pathways, although further detailed studies are necessary to elucidate these mechanisms fully.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented, and 2-(2-Selenophenyl)-1H-benzimidazole is no exception:

  • Bacterial Inhibition : Research has shown that this compound exhibits moderate antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For example, studies indicated that it could inhibit the growth of Staphylococcus aureus and Escherichia coli, although specific MIC values were not consistently reported across all studies .
  • Fungal Activity : Additionally, benzimidazole derivatives have been evaluated for antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural modifications. The incorporation of selenium into the benzimidazole framework can enhance its reactivity and biological effectiveness:

Compound StructureBiological ActivityIC50 Values
2-(2-Selenophenyl)-1H-benzimidazoleAnticancerHCC827: 6.26 μM
NCI-H358: 6.48 μM
Various derivativesAntimicrobialMIC values vary by strain

Study on Anticancer Efficacy

In a comparative study evaluating various benzimidazole derivatives, 2-(2-Selenophenyl)-1H-benzimidazole was found to be among the most effective in suppressing tumor growth in xenograft models. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Evaluation of Antimicrobial Properties

Another study focused on the antimicrobial efficacy of a series of benzimidazole derivatives, including 2-(2-Selenophenyl)-1H-benzimidazole. The results indicated that while some derivatives showed potent activity against specific bacterial strains, others were less effective. This variability underscores the importance of structural modifications in enhancing bioactivity .

Q & A

Q. Critical Parameters :

ParameterEffect on Yield/PurityExample ConditionsReference
Catalyst LoadingHigher loading increases rate but risks byproducts4% FeCl₃·6H₂O
TemperatureElevated temps favor cyclization but may degrade selenium bonds75°C , 80°C (microwave)
Solvent SystemPolar aprotic solvents (DMF, DMSO) enhance selenium reactivityEthanol/water

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing 2-(2-selenophenyl)-1H-benzimidazole?

Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., 2-selenophenyl vs. 4-selenophenyl isomers) .
    • FT-IR : Identifies C-Se stretching vibrations (~500–600 cm⁻¹) and benzimidazole ring modes .
  • Crystallography :
    • SHELX Suite : Resolves selenium-heavy atom positions via direct methods (SIR2002) and refines structures using SHELXL97 .
    • π-π Stacking Analysis : Detects intermolecular interactions in triclinic systems (space group P1) .

Advanced: How can researchers resolve contradictions in reported synthetic yields of 2-(2-selenophenyl)-1H-benzimidazole derivatives?

Answer:
Discrepancies often arise from selenium’s redox sensitivity and variable catalyst performance. Methodological strategies include:

  • Catalyst Benchmarking : Compare FeCl₃/SiO₂ (4% loading, 75°C) vs. TiCp₂Cl₂ (ambient conditions) under standardized substrates.
  • Purity Assessment : Use HPLC-MS to quantify byproducts (e.g., diselenides or uncyclized intermediates).
  • Selenium Stability Studies : Monitor decomposition via TGA/DSC under synthetic conditions .

Advanced: What methodological considerations are essential when designing catalytic systems for selenium-containing benzimidazoles?

Answer:

  • Catalyst Selection :
    • Lewis Acids (FeCl₃) : Effective for electron-deficient selenophenyl substrates but may oxidize selenium .
    • Organometallics (TiCp₂Cl₂) : Mild conditions preserve Se-C bonds but require inert atmospheres .
  • Reaction Optimization :
    • DoE (Design of Experiments) : Vary temperature (50–100°C), catalyst ratio (2–6%), and solvent polarity to map yield contours.
    • In Situ Monitoring : Use Raman spectroscopy to track Se-C bond formation .

Advanced: How should bioactivity assays be designed to evaluate the radical scavenging potential of selenium-substituted benzimidazoles?

Answer:

  • Assay Design :
    • DPPH/ABTS Radical Quenching : Compare IC₅₀ values against ascorbic acid controls (UV-Vis quantification at 517 nm/734 nm) .
    • Cellular Models : Use H₂O₂-induced oxidative stress in HepG2 cells with glutathione depletion assays.
  • Structure-Activity Analysis : Correlate selenophenyl substitution (2- vs. 4-position) with scavenging efficiency via Hammett plots .

Advanced: What strategies ensure reproducibility in crystallographic data for selenium-containing benzimidazoles?

Answer:

  • Data Collection :
    • High-Resolution Synchrotron Data : Minimize radiation damage to selenium sites (λ = 0.7–1.0 Å) .
    • Twinning Analysis : Use TWINLAW in SHELXL to refine pseudo-merohedral twins .
  • Validation :
    • Rigorous R-Factor Checks : Ensure R<10% for high-angle reflections (>30° θ) .
    • Multi-Dataset Averaging : Merge data from 3–5 crystals to mitigate absorption effects .

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